REACTION_CXSMILES
|
Br[CH2:2][C:3](=[O:9])[C:4]([CH3:8])([CH3:7])[CH2:5][F:6].[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:7][C:4]([CH3:8])([CH2:5][F:6])[C:3](=[O:9])[CH2:2][N:10]1[CH:14]=[N:13][CH:12]=[N:11]1 |f:2.3.4|
|
Name
|
1-bromo-3,3-dimethyl-4-fluoro-2-butanone
|
Quantity
|
197 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(CF)(C)C)=O
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after removing the heating bath
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the inorganic salts were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue which remained was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
the distillate was crystallized with cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CN1N=CN=C1)=O)(CF)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |